REACTION_CXSMILES
|
[OH-].[Na+].Cl.Cl.[N:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH2:11][S:12][C:13](=N)N.BrC[CH2:18][CH2:19][Cl:20]>O>[Cl:20][CH2:19][CH2:18][CH2:13][S:12][CH2:11][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][N:5]=1 |f:0.1,2.3.4|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
342 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
453 g
|
Type
|
reactant
|
Smiles
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Cl.Cl.N1=C(C=CC=C1)CSC(N)=N
|
Name
|
|
Quantity
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840 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
303 g
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
70 °C
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Type
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CUSTOM
|
Details
|
After stirring the reaction mixture for 5 minutes at 10° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooling to 3° C.
|
Type
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STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
is then continued for 20 hours at a temperature of about 20° C
|
Duration
|
20 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture is then extracted four times with methylene chloride (1100 cc in total)
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Type
|
WASH
|
Details
|
The combined organic extracts are washed three times with distilled water (600 cc in total)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
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Type
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FILTRATION
|
Details
|
After filtering
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Type
|
ADDITION
|
Details
|
the resulting solution is poured onto neutral silica gel (380 g)
|
Type
|
WASH
|
Details
|
the column is then washed with methylene chloride (2700 cc)
|
Type
|
CUSTOM
|
Details
|
a second fraction (3200 cc) is then collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (20 mm Hg) at 20° C
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCSCC1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 330 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |